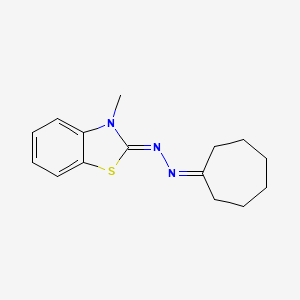![molecular formula C18H22N2O B5776187 2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
2-[(4-benzyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-benzyl-1-piperazinyl)methyl]phenol is a chemical compound that belongs to the class of phenols. It is also known as BZPMP and is commonly used in scientific research as a biochemical tool. The compound has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications.
Mécanisme D'action
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]phenol is not fully understood. However, it is believed to exert its biological effects through the modulation of various receptors and enzymes. The compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors, among others.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)methyl]phenol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, as well as to induce apoptosis in cancer cells. The compound has also been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-benzyl-1-piperazinyl)methyl]phenol in lab experiments is its wide range of biological activities. The compound can be used to study various biological systems, making it a valuable tool for researchers. However, one of the limitations of using BZPMP is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-[(4-benzyl-1-piperazinyl)methyl]phenol in scientific research. One potential direction is the development of new derivatives of the compound with improved biological activities. Another direction is the study of the compound's effects on various disease models, including cancer and neurodegenerative diseases. Additionally, the compound's potential as a therapeutic agent for various diseases could be explored further.
In conclusion, 2-[(4-benzyl-1-piperazinyl)methyl]phenol is a promising biochemical tool with a wide range of biological activities. Its use in scientific research has provided valuable insights into various biological systems, and its potential as a therapeutic agent for various diseases warrants further exploration.
Méthodes De Synthèse
The synthesis of 2-[(4-benzyl-1-piperazinyl)methyl]phenol can be achieved through various methods. One of the most common methods is the reaction of 4-benzylpiperazine with 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of BZPMP.
Applications De Recherche Scientifique
2-[(4-benzyl-1-piperazinyl)methyl]phenol has been extensively used as a biochemical tool in scientific research. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. The compound has also been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for studying biological systems.
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18-9-5-4-8-17(18)15-20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQREPXQZNBLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Benzylpiperazin-1-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)